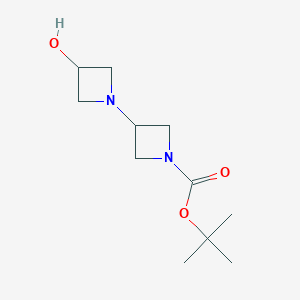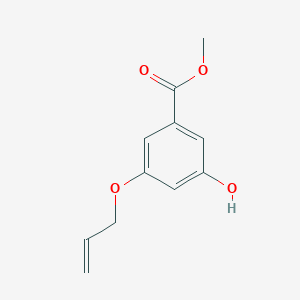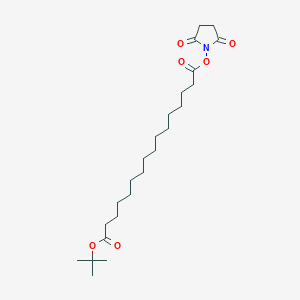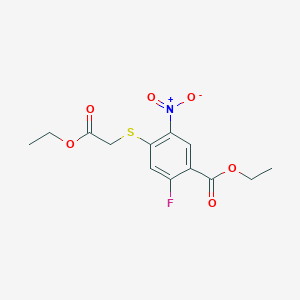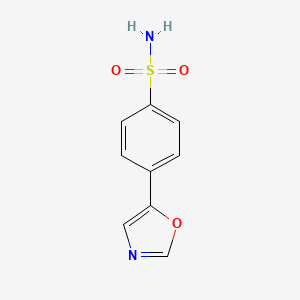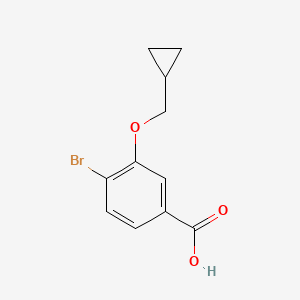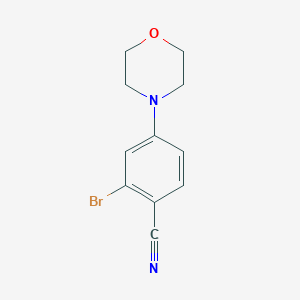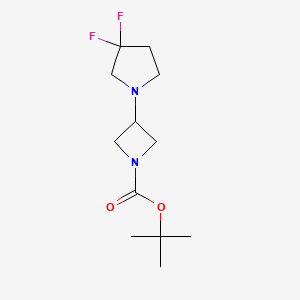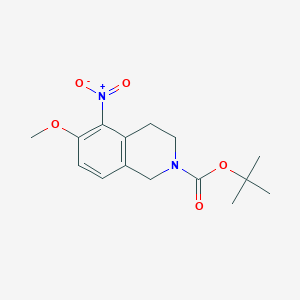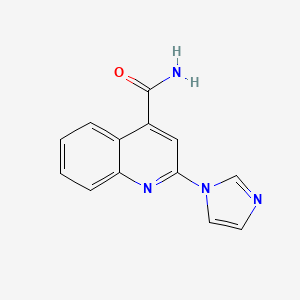
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide, also known as IQC, is an organic compound with a wide range of potential uses in science and research. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its cyclic ring structure, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. IQC has been studied extensively in recent years, and has been found to have many applications in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
Antitumor Activity
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide and its derivatives, such as imidazole and quinoline compounds, have been extensively studied for their antitumor activities. Research indicates that imidazole derivatives, including those related to 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide, show promise in the development of new antitumor drugs due to their ability to interact with different biological targets and their potential in the synthesis of compounds with varied biological properties. For example, bis(2-chloroethyl)amino derivatives of imidazole have passed preclinical testing stages, highlighting their significance in the search for novel antitumor agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Immune Response Modulation
The immune response modulation by 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide derivatives, such as imiquimod and its analogues, is another significant area of research. These compounds activate the immune system through the localized induction of cytokines, displaying a broad spectrum of biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This positions such derivatives as innovative topical agents for treating various cutaneous diseases (Syed, T., 2001).
Optical Sensing and Biological Applications
Compounds containing heteroatoms, including those based on 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide, are pivotal in the development of optical sensors and have a range of biological and medicinal applications. Pyrimidine and its derivatives, for example, are employed as recognition units for the synthesis of optical sensors and exhibit significant biological activities. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, underlining the versatility of imidazole-quinoline derivatives in both sensing technologies and medicinal chemistry (Jindal, G., & Kaur, N., 2021).
Corrosion Inhibition
Quinoline derivatives, including those related to 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide, are also recognized for their anticorrosive properties. These derivatives exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms, demonstrating the chemical versatility and industrial application potential of imidazole-quinoline compounds (Verma, C., Quraishi, M., & Ebenso, E., 2020).
Propriétés
IUPAC Name |
2-imidazol-1-ylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-13(18)10-7-12(17-6-5-15-8-17)16-11-4-2-1-3-9(10)11/h1-8H,(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUANWTBNPRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



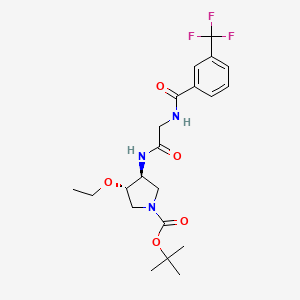
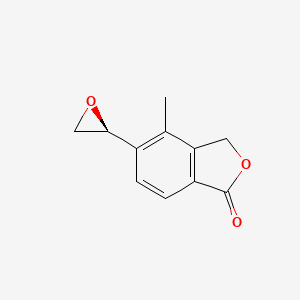
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
